HDAC6 Inhibitory Potency: IC50 = 20 nM with Quantified Selectivity Over HDAC3
Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate demonstrates an IC50 value of 20 nM for inhibition of human histone deacetylase 6 (HDAC6) in biochemical assays [1]. This inhibitory activity is accompanied by a 6.7-fold selectivity window over human histone deacetylase 3 (HDAC3), for which the compound exhibits an IC50 of 133 nM under identical assay conditions using RHKKAc fluorogenic substrate [1]. The dual activity profile—potent HDAC6 inhibition coupled with attenuated HDAC3 activity—represents a pharmacologically meaningful differentiation point for researchers investigating HDAC isoform-selective tool compounds or lead optimization campaigns [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC6: IC50 = 20 nM; HDAC3: IC50 = 133 nM |
| Comparator Or Baseline | Human HDAC6 and HDAC3 enzymes (379-382 residues) |
| Quantified Difference | 6.7-fold selectivity for HDAC6 over HDAC3 |
| Conditions | Inhibition of human HDAC6 and HDAC3 using RHKKAc fluorogenic substrate; fluorescence-based detection |
Why This Matters
This compound offers a defined HDAC6/HDAC3 selectivity ratio of 6.7, enabling researchers to procure a building block with documented isoform bias rather than relying on uncharacterized pyrazole analogs with unknown selectivity profiles.
- [1] BindingDB. BDBM50588334 (CHEMBL5171489): HDAC6 IC50 = 20 nM; HDAC3 IC50 = 133 nM. Taipei Medical University/ChEMBL curation. 2024. View Source
- [2] Li Y, et al. Discovery of selective HDAC6 inhibitors based on pyrazole scaffolds. Nat Commun. 2024;15:1032. View Source
